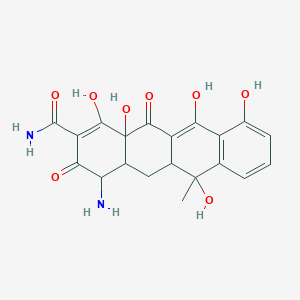

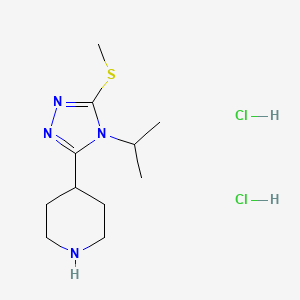

![molecular formula C64H102N10O10 B12295739 2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)

2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto “2-amino-N-[1-[2-[2,3-bis(2-amino-3-ciclohexilpropanoyl)-3-[1-[1-(2-amino-3-ciclohexilpropanoyl)pirrolidina-2-carbonil]pirrolidina-2-carbonil]-4-(2-aminopropanoyl)-2-formilpirrolidina-1-carbonil]-2,3-dihidropirrol-1-il]-3-metil-1-oxobutano-2-il]-3-ciclohexilpropanamida” es una molécula orgánica altamente compleja. Presenta múltiples grupos amino, grupos ciclohexilo y anillos de pirrolidina, lo que indica su potencial para una reactividad química diversa y actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de una molécula tan compleja generalmente implica múltiples pasos, incluida la formación de enlaces amida, reacciones de ciclización y estrategias de protección/desprotección para grupos amino. Cada paso requeriría reactivos y condiciones específicas, como:

Formación de enlaces amida: Uso de reactivos de acoplamiento como EDCI o DCC en presencia de una base.

Reacciones de ciclización: Empleo de condiciones que favorezcan el cierre de anillo, como el calentamiento o el uso de catalizadores específicos.

Protección/desprotección: Utilizando grupos protectores como Boc o Fmoc para grupos amino, seguidos de su eliminación en condiciones ácidas o básicas.

Métodos de producción industrial

La producción industrial escalaría estas rutas sintéticas, optimizando el rendimiento, la pureza y la rentabilidad. Esto podría implicar química de flujo continuo, síntesis automatizada y técnicas de purificación rigurosas como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto puede sufrir diversas reacciones químicas, incluidas:

Oxidación: Usando agentes oxidantes como KMnO₄ o H₂O₂.

Reducción: Empleando agentes reductores como LiAlH₄ o NaBH₄.

Sustitución: Reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales involucrados.

Reactivos y condiciones comunes

Oxidación: KMnO₄ en medio ácido o básico.

Reducción: LiAlH₄ en éter seco.

Sustitución: Nucleófilos como NH₃ o electrófilos como haluros de alquilo.

Productos principales

Los productos principales dependerían de las reacciones y condiciones específicas, pero podrían incluir varios derivados con grupos funcionales o estructuras de anillo modificados.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto podría utilizarse como un bloque de construcción para sintetizar moléculas más complejas o como un reactivo en reacciones específicas.

Biología

En biología, podría estudiarse por sus interacciones con proteínas o ácidos nucleicos, dados sus múltiples grupos amino y su potencial para la formación de enlaces de hidrógeno.

Medicina

En medicina, el compuesto podría investigarse por sus propiedades farmacológicas, como la unión a receptores o enzimas específicos.

Industria

En la industria, podría encontrar aplicaciones en la síntesis de materiales avanzados o como catalizador en procesos químicos específicos.

Mecanismo De Acción

El mecanismo de acción dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo, podría unirse a un receptor o enzima, alterando su actividad mediante enlaces de hidrógeno, interacciones hidrofóbicas o modificaciones covalentes.

Comparación Con Compuestos Similares

Compuestos similares

Derivados de 2-amino-3-ciclohexilpropanoyl: Compuestos con grupos amino y ciclohexilo similares.

Compuestos de pirrolidina-2-carbonilo: Moléculas que presentan el anillo de pirrolidina y grupos carbonilo.

Unicidad

La singularidad del compuesto radica en su estructura altamente compleja, que combina múltiples grupos funcionales y sistemas cíclicos, lo que potencialmente lleva a propiedades químicas y biológicas únicas.

Propiedades

Fórmula molecular |

C64H102N10O10 |

|---|---|

Peso molecular |

1171.6 g/mol |

Nombre IUPAC |

2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide |

InChI |

InChI=1S/C64H102N10O10/c1-39(2)53(70-58(80)48(68)35-43-23-12-6-13-24-43)62(84)73-32-18-29-52(73)61(83)74-37-45(54(76)40(3)65)64(56(78)47(67)34-42-21-10-5-11-22-42,63(74,38-75)55(77)46(66)33-41-19-8-4-9-20-41)57(79)50-27-16-30-71(50)60(82)51-28-17-31-72(51)59(81)49(69)36-44-25-14-7-15-26-44/h18,32,38-53H,4-17,19-31,33-37,65-69H2,1-3H3,(H,70,80) |

Clave InChI |

YDTHTYVRSKJGOT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)N1C=CCC1C(=O)N2CC(C(C2(C=O)C(=O)C(CC3CCCCC3)N)(C(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6CCCCC6)N)C(=O)C(CC7CCCCC7)N)C(=O)C(C)N)NC(=O)C(CC8CCCCC8)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

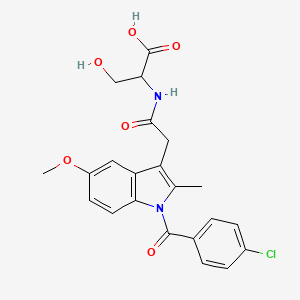

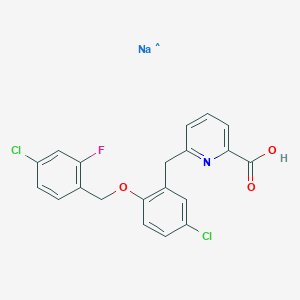

![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

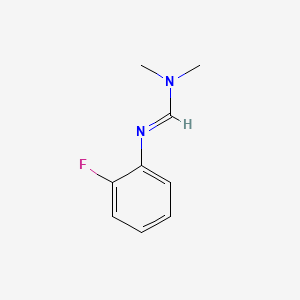

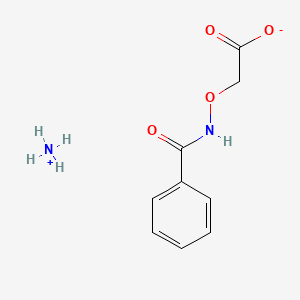

![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)

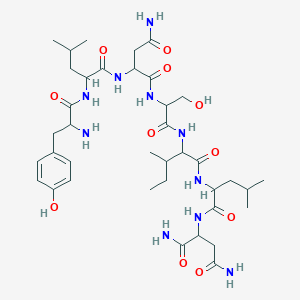

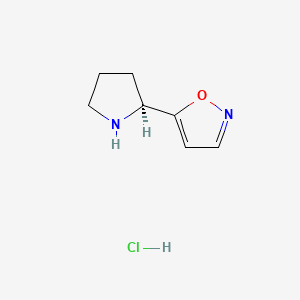

![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)

![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)

![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)